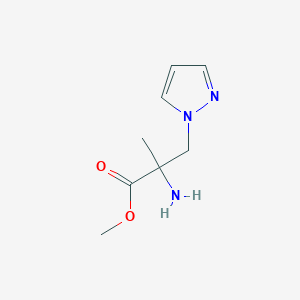

methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate

Description

Structural Characterization of Methyl 2-Amino-2-Methyl-3-(1H-Pyrazol-1-yl)Propanoate

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic amino acid derivatives. The compound features a central propanoate backbone with substitution at the alpha carbon by both an amino group and a methyl group, creating a quaternary carbon center. The pyrazole ring system is attached through a methylene linker at the alpha position, with the nitrogen atom at position 1 of the pyrazole ring serving as the point of attachment.

The molecular formula C₈H₁₃N₃O₂ indicates the presence of three nitrogen atoms, reflecting the amino functionality and the two nitrogen atoms inherent to the pyrazole ring system. The systematic identification reveals a molecular weight of 183.21 grams per mole, consistent with the structural assignment. Related compounds in the pyrazole amino acid ester family demonstrate similar structural characteristics, with variations in substitution patterns and functional group modifications affecting their physical and chemical properties.

The compound's Chemical Abstracts Service registry provides unique identification within chemical databases, facilitating cross-referencing with related structures and enabling systematic comparison with analogous pyrazole derivatives. The structural relationship to natural amino acids, particularly alanine derivatives, suggests potential biological relevance and establishes connections to established biochemical pathways.

Molecular Geometry Analysis via X-ray Crystallography

Crystallographic analysis of pyrazole-containing compounds reveals characteristic structural features that inform understanding of molecular geometry and intermolecular interactions. X-ray crystallographic studies of related pyrazole derivatives demonstrate the planar nature of the pyrazole ring system and its influence on overall molecular conformation. The five-membered heterocyclic ring exhibits typical bond lengths and angles consistent with aromatic character, with nitrogen-nitrogen bond distances reflecting the electronic distribution within the ring system.

The crystallographic data for related pyrazole compounds indicates that the pyrazole ring tends to adopt conformations that minimize steric interactions while maximizing favorable electronic interactions. In compounds bearing similar substitution patterns, the dihedral angles between the pyrazole ring and attached alkyl chains vary depending on the nature of the substituents and crystal packing forces. The amino acid ester portion of the molecule introduces additional conformational considerations, particularly regarding the orientation of the ester carbonyl group relative to the amino functionality.

Intermolecular hydrogen bonding patterns observed in crystallographic studies of pyrazole derivatives reveal the importance of nitrogen atoms as both hydrogen bond donors and acceptors. The amino group present in the target compound would be expected to participate in similar hydrogen bonding networks, influencing crystal packing and potentially affecting physical properties such as melting point and solubility. The methyl substitution at the alpha carbon introduces steric considerations that may influence the preferred conformations adopted in the solid state.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for different carbon environments within the molecule. The carbonyl carbon of the ester functionality appears in the characteristic region for ester carbonyls, typically between 170-185 parts per million, reflecting the electron-withdrawing nature of the oxygen atoms.

The pyrazole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems, with the carbon atoms adjacent to nitrogen showing distinct chemical environments due to the electronegative nitrogen atoms. The alpha carbon bearing both the amino group and methyl substituent displays a unique chemical shift reflecting its quaternary nature and the electronic influence of the attached functional groups. The methylene carbon linking the pyrazole ring to the main chain appears at intermediate chemical shift values, influenced by both the aromatic pyrazole system and the electron-rich amino acid portion.

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns for the pyrazole ring protons, which typically appear as distinct multiplets reflecting the electronic environment and coupling patterns within the five-membered ring. The amino group protons exhibit variable chemical shifts depending on solvent conditions and hydrogen bonding interactions, often appearing as exchangeable signals. The methyl group attached to the alpha carbon provides a characteristic singlet, while the methylene protons adjacent to the pyrazole ring display coupling patterns reflecting their diastereotopic nature due to the chiral center.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics present in this compound. The ester carbonyl stretch appears as a strong absorption in the characteristic region around 1735-1750 wavenumbers, reflecting the carbon-oxygen double bond character of the ester functionality. This absorption provides clear identification of the ester group and can be used to monitor chemical transformations involving this functional group.

The amino group stretching vibrations appear in the region around 3300-3500 wavenumbers, typically as multiple bands reflecting symmetric and asymmetric stretching modes. The exact position and intensity of these bands depend on the hydrogen bonding environment and the degree of association between molecules. Primary amino groups characteristically show two distinct bands in this region, providing clear spectroscopic evidence for the amino functionality.

The pyrazole ring system contributes multiple absorption bands throughout the fingerprint region of the infrared spectrum, with carbon-nitrogen stretching and ring breathing modes appearing at characteristic frequencies. The aromatic carbon-hydrogen stretching modes appear just above 3000 wavenumbers, distinguishing them from the aliphatic carbon-hydrogen stretches that appear below 3000 wavenumbers. The overall infrared spectrum provides a unique fingerprint for the compound, enabling identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural information and support molecular weight determination. The molecular ion peak corresponds to the loss of a single electron from the intact molecule, providing direct confirmation of the molecular weight at mass-to-charge ratio 183. The intensity of the molecular ion peak reflects the stability of the ionized molecule under electron impact conditions.

Common fragmentation pathways for amino acid esters include the loss of the methoxy group (mass 31) from the ester functionality, resulting in a prominent fragment ion. This fragmentation pattern is characteristic of methyl esters and provides diagnostic information about the ester nature of the compound. Additional fragmentation may occur through cleavage of the carbon-carbon bond adjacent to the amino group, resulting in the formation of stable iminium ion fragments.

The pyrazole ring system contributes to the fragmentation pattern through the formation of stable heterocyclic fragment ions. The nitrogen-containing five-membered ring can undergo various fragmentation processes, including the loss of neutral molecules such as hydrogen cyanide or the formation of pyrazole cation radicals. The overall fragmentation pattern provides a characteristic mass spectral fingerprint that enables compound identification and structural confirmation.

Tautomeric Behavior and Prototropic Equilibria

Pyrazole derivatives exhibit characteristic tautomeric behavior involving prototropic equilibria between different ring nitrogen atoms. The fundamental tautomerism in pyrazole systems involves the migration of the hydrogen atom between the two nitrogen atoms in the five-membered ring, resulting in interconversion between 1H-pyrazole and 2H-pyrazole tautomers. This tautomeric equilibrium has significant implications for the chemical and biological properties of pyrazole-containing compounds.

The tautomeric behavior of pyrazole derivatives is influenced by substitution patterns, solvent effects, and temperature conditions. In solution, rapid tautomeric exchange often occurs on the Nuclear Magnetic Resonance timescale, resulting in averaged signals for the interconverting tautomers. The equilibrium position between tautomers depends on the electronic nature of substituents, with electron-donating groups favoring specific tautomeric forms over others.

For this compound, the attachment of the amino acid ester chain to the nitrogen atom at position 1 of the pyrazole ring effectively locks the tautomeric form, preventing the typical prototropic equilibrium observed in unsubstituted pyrazoles. This substitution pattern stabilizes the 1H-pyrazole tautomer and eliminates the dynamic tautomeric behavior characteristic of the parent pyrazole system. The fixed tautomeric state has important implications for the compound's reactivity and biological activity patterns.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Conformations

Density Functional Theory calculations provide detailed insights into the preferred conformations and electronic structure of this compound. The computational analysis reveals the minimum energy conformations adopted by the molecule in the gas phase, providing information about bond lengths, bond angles, and dihedral angles that characterize the molecular geometry. The pyrazole ring system maintains its planar aromatic character, with computed bond lengths consistent with experimental crystallographic data for related compounds.

The amino acid ester portion of the molecule exhibits conformational flexibility, with multiple low-energy conformations accessible through rotation around single bonds. The computed conformational analysis indicates that the ester carbonyl group can adopt various orientations relative to the amino functionality, with specific conformations stabilized by intramolecular hydrogen bonding interactions. The methyl group at the alpha carbon introduces steric constraints that influence the preferred conformations of the molecule.

Electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that correlate with chemical reactivity patterns. The pyrazole nitrogen atoms exhibit significant electron density, consistent with their basic character and potential for coordination with metal ions or participation in hydrogen bonding interactions. The computed molecular orbitals provide insights into the electronic properties that govern the compound's chemical behavior and potential biological activity.

Properties

IUPAC Name |

methyl 2-amino-2-methyl-3-pyrazol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(9,7(12)13-2)6-11-5-3-4-10-11/h3-5H,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXZYDFKPYYMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrazole derivative with an amino acid ester. For instance, the reaction can be carried out by dissolving the pyrazole derivative in a suitable solvent like ethyl acetate, followed by the addition of the amino acid ester and a catalyst such as ammonium acetate . The reaction mixture is then stirred at an elevated temperature until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions can be conducted in polar or non-polar solvents depending on the reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, in antileishmanial activity, the compound may bind to specific enzymes in the parasite, inhibiting their function and leading to the parasite’s death . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate

- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide

Uniqueness

Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate is unique due to its specific structural features, such as the presence of both an amino group and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its molecular formula , exhibits potential as a pharmacological agent due to its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is significant in determining the compound's reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 197.24 g/mol |

| SMILES | CC(CN1C=CC=N1)(C(=O)O)N |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves the interaction with bacterial enzymes or cell membranes, disrupting their function and leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through several pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modifying their activity and influencing various physiological processes.

Study on Antileishmanial Activity

A significant study explored the antileishmanial activity of this compound. The results indicated that the compound effectively inhibited the growth of Leishmania parasites in vitro. The proposed mechanism involved binding to specific enzymes within the parasite, leading to metabolic disruption and eventual cell death.

Research on Antimalarial Properties

Another investigation assessed the antimalarial efficacy of this pyrazole derivative against Plasmodium species. The compound demonstrated promising results, significantly reducing parasitic load in treated cultures compared to controls. This effect was attributed to its ability to interfere with the parasite's metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate | Yes | Moderate |

| Methyl 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate | Yes | Yes |

This table illustrates that while many pyrazole derivatives exhibit similar activities, this compound stands out for its combined efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate, and how can reaction conditions be standardized for reproducibility?

- Answer: Synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with amino acid esters. Key steps include:

- Step 1: Reacting methyl acrylate with hydrazine hydrate to form the pyrazole ring .

- Step 2: Introducing the methylamino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Standardization: Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., ethanol vs. methanol) and temperature (60–80°C) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Answer:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the pyrazole ring and ester group using ¹H/¹³C NMR. For example, the pyrazole proton signals typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS): Validate molecular weight (169.181 g/mol) and fragmentation patterns .

- HPLC: Assess purity (>98%) with reverse-phase columns and UV detection at 254 nm .

Q. How can researchers profile the physicochemical properties of this compound for biological studies?

- Answer: Key properties include:

| Property | Method/Value | Reference |

|---|---|---|

| Solubility | Soluble in DMSO, methanol; insoluble in water | |

| Stability | Stable at RT; sensitive to UV light | |

| LogP (Partition Coeff) | ~1.2 (predicted via computational tools) |

Q. What preliminary assays are recommended to screen its biological activity?

- Answer:

- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates .

- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

- Cytotoxicity: MTT assay in HEK-293 or HeLa cells at 10–100 µM concentrations .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with biological targets, and how can they be validated experimentally?

- Answer:

- Hypothesized Mechanism: Pyrazole derivatives often act as allosteric modulators or competitive inhibitors due to structural mimicry of endogenous ligands .

- Validation:

- Use X-ray crystallography to resolve ligand-target complexes (e.g., with purified enzymes).

- Perform mutagenesis studies to identify critical binding residues .

Q. How can computational modeling (e.g., MD simulations, QSAR) guide the optimization of this compound?

- Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- QSAR Models: Corolate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using datasets from analogs .

- Docking Studies: Predict binding poses in homology models of targets like COX-2 or GABAₐ receptors .

Q. How do structural analogs of this compound compare in terms of activity and synthetic accessibility?

- Answer:

| Compound Name | Key Structural Difference | Bioactivity |

|---|---|---|

| Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | Ethyl ester vs. methyl ester | Enhanced metabolic stability |

| 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid | Carboxylic acid vs. ester | Higher solubility, lower CNS penetration |

Q. How can contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

- Answer:

- Replicate Experiments: Standardize assay conditions (e.g., pH, temperature, cell lines) .

- Analytical Rigor: Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

- Meta-Analysis: Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Methodological Notes

- Synthesis Reproducibility: Batch-to-batch variability can be minimized using continuous flow reactors for scale-up .

- Data Interpretation: Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

- Ethical Compliance: Adhere to institutional guidelines for handling biologically active compounds, especially those with unknown toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.